1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE
Overview
Description
- Use a Friedel-Crafts acylation reaction to introduce the chlorophenyl group onto the ethanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE typically involves multi-step organic reactions
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Preparation of Triazolobenzimidazole Core:
- React 2-aminobenzimidazole with an appropriate aldehyde to form the imine intermediate.
- Cyclize the imine intermediate with hydrazine hydrate to form the triazolobenzimidazole core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
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Reduction:
- Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
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Substitution:
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE has several scientific research applications:
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Medicinal Chemistry:
- Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
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Materials Science:
- Used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Research:
- Employed as a probe to study the interactions between proteins and small molecules in biological systems.
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Industrial Applications:
- Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of anti-cancer activity, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE can be compared with other heterocyclic compounds such as:
- 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PROPANONE
- 1-(4-CHLOROPHENYL)-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-BUTANONE
Uniqueness:
- The unique combination of the chlorophenyl, thienyl, and triazolobenzimidazole groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4OS/c21-14-9-7-13(8-10-14)17(26)12-24-15-4-1-2-5-16(15)25-20(24)22-19(23-25)18-6-3-11-27-18/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSMMMWQPBMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=NN23)C4=CC=CS4)CC(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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